molecular formula C15H10ClNO3 B6363687 (2E)-1-(4-Chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one CAS No. 22027-92-5

(2E)-1-(4-Chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one

Cat. No. B6363687
CAS RN: 22027-92-5
M. Wt: 287.70 g/mol
InChI Key: YSGIRPUEYZMPRQ-RUDMXATFSA-N
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Description

(2E)-1-(4-Chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one, also known as 4-chloro-3-nitrobenzaldehyde, is an organic compound belonging to the class of aldehydes. It is a colorless solid with a melting point of 82-84 °C and a boiling point of 254-256 °C. 4-chloro-3-nitrobenzaldehyde has a wide range of applications in the field of organic chemistry and is used as a precursor for the synthesis of a variety of compounds, such as dyes, pharmaceuticals, and other organic compounds.

Scientific Research Applications

X-ray Structure and Hydrogen Bonding

(2E)-1-(4-Chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one has been studied for its crystal structure using X-ray diffraction, revealing the presence of intermolecular interactions which are characterized using PIXEL software (Salian et al., 2016).

Molecular Structure and NLO Properties

Research has been conducted on the molecular structure, including FT-IR, NBO analysis, and first-order hyperpolarizability, using HF and density functional methods. This includes studies on the electronic properties and chemical reactivity viewpoints (Adole et al., 2020).

Synthesis and Crystal Structures

Studies focus on the synthesis and crystal structures of derivatives, highlighting the role of chalcones in various scientific applications. These studies provide insights into the molecular geometry and various spectral characterizations of the compound (Singh et al., 2012).

Nonlinear Optical Properties

The compound has been evaluated for its nonlinear optical (NLO) properties, providing insights into potential applications in semiconductor devices and organic electronics. This research includes examining optical properties like the NLO responses and thermal stability of chalcone derivatives (Shkir et al., 2019).

Spectroscopic Characterization and Antimicrobial Study

There has been a focus on spectroscopic characterization, including XRD crystal structure analysis and antimicrobial studies. These provide a comprehensive understanding of the molecular structure and potential biological applications (Sadgir et al., 2020).

Electrochemical Studies

Research has been conducted on the electrochemical properties of related compounds, exploring their potential as corrosion inhibitors and understanding their adsorption mechanisms on metal surfaces (Baskar et al., 2012).

properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO3/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(10-11)17(19)20/h1-10H/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGIRPUEYZMPRQ-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(4-chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Hannache, MR Belghobsi - 2012 - dspace.univ-jijel.dz
Dans cette étude, nous avons effectué une recherche bibliographique sur les propriétés des chalcones. Le but de ce travail est de synthétiser quelques dérivés de la chalcone. Ces …
Number of citations: 0 dspace.univ-jijel.dz

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